1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride
Description
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride (molecular formula: C₈H₁₃ClN₂O) is a cyclobutane-containing compound functionalized with a 1,2-oxazole heterocycle and a primary amine group. The cyclobutyl moiety introduces steric constraints, while the 1,2-oxazole ring contributes to hydrogen-bonding capabilities and metabolic stability.
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-6-8(3-1-4-8)7-2-5-11-10-7;/h2,5H,1,3-4,6,9H2;1H |
InChI Key |
RQUNIEJXWOLOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=NOC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction.
Attachment of the Methanamine Moiety: The methanamine group is attached through a substitution reaction, often using reagents like amines and alkyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the development of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and methanamine moiety are crucial for binding to enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with related molecules:
| Compound Name | Molecular Formula | Heterocyclic Core | Ring Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine HCl | C₈H₁₃ClN₂O | 1,2-Oxazole | Cyclobutyl | 188.66 | Oxazole, primary amine |
| Sibutramine Hydrochloride | C₁₇H₂₆ClN·HCl | None | 4-Chlorophenyl | 334.33 | Tertiary amine, chlorophenyl |
| 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine HCl | C₈H₁₄ClN₃O | 1,2,4-Oxadiazole | Cyclopentyl | 203.67 | Oxadiazole, primary amine |
| [1-(Trifluoromethyl)cyclopropyl]methanamine HCl | C₅H₉ClF₃N | None | Trifluoromethyl | 175.58 | Cyclopropane, trifluoromethyl |
Key Observations :
- Heterocyclic Core : The 1,2-oxazole in the target compound contrasts with sibutramine’s chlorophenyl group and the 1,2,4-oxadiazole in ’s analog. Oxazole’s nitrogen-oxygen system enhances polarity and metabolic stability compared to phenyl groups .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity and stability, whereas the 4-chlorophenyl in sibutramine enhances lipophilicity and SNRI activity .
Pharmacological and Pharmacokinetic Profiles
Mechanism of Action
- Target Compound : Likely SNRI activity due to structural similarity to sibutramine metabolites (e.g., primary/secondary amines in ). The oxazole may modulate transporter affinity compared to sibutramine’s chlorophenyl group .
- Sibutramine: Confirmed SNRI with synergistic 5-HT and norepinephrine reuptake inhibition. Its metabolites (e.g., BTS 54 354) directly act on CNS targets .
- 1,2,4-Oxadiazole Analog (): Unclear pharmacological activity, but oxadiazoles are known for metabolic resistance and antimicrobial applications .
Pharmacokinetics
- Food Effects : Sibutramine’s bioavailability increases with food due to delayed Tₘₐₓ and enhanced absorption (). The target compound’s oxazole may reduce solubility, necessitating formulation adjustments.
Biological Activity
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxazole derivatives and is characterized by its unique structural features, which may confer distinct biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 2763779-03-7 |
| Molecular Formula | C8H13ClN2O |
| Molecular Weight | 188.7 g/mol |
| Purity | ≥95% |
The compound's structure includes a cyclobutyl group and an oxazole ring, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.
Potential Biological Effects:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anti-inflammatory Properties: The compound's structural features suggest potential anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.
Research Findings
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
- Antimicrobial Studies:
- Enzyme Interaction:
- In Vitro Studies:
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on synthesizing and testing various oxazole derivatives for their antimicrobial properties. Among these, this compound was included in the panel of tested compounds. The study reported promising activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
